molecular formula C10H9ClN2O3 B6598256 5-chloro-3-(3,5-dimethoxyphenyl)-1,2,4-oxadiazole CAS No. 26903-90-2

5-chloro-3-(3,5-dimethoxyphenyl)-1,2,4-oxadiazole

Cat. No.: B6598256
CAS No.: 26903-90-2
M. Wt: 240.64 g/mol
InChI Key: RVOCAEMKKUEUMS-UHFFFAOYSA-N
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Description

5-Chloro-3-(3,5-dimethoxyphenyl)-1,2,4-oxadiazole: is a chemical compound characterized by its unique structure, which includes a chloro group, a dimethoxyphenyl group, and an oxadiazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-chloro-3-(3,5-dimethoxyphenyl)-1,2,4-oxadiazole typically involves the reaction of 3,5-dimethoxybenzoic acid with thionyl chloride to form the corresponding acid chloride, followed by cyclization with hydrazine hydrate to yield the oxadiazole ring.

Industrial Production Methods: In an industrial setting, the compound can be synthesized using continuous flow chemistry, which allows for better control over reaction conditions and improved safety. The use of automated systems and real-time monitoring ensures consistent product quality and yield.

Types of Reactions:

  • Oxidation: The compound can undergo oxidation reactions, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.

  • Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.

  • Substitution: Substitution reactions involving the chloro group can be achieved using nucleophiles such as ammonia or amines.

Common Reagents and Conditions:

  • Oxidation: Potassium permanganate, hydrogen peroxide, alkaline conditions.

  • Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.

  • Substitution: Ammonia, amines, polar aprotic solvents.

Major Products Formed:

  • Oxidation: Carboxylic acids, ketones.

  • Reduction: Alcohols, amines.

  • Substitution: Amides, substituted phenyl compounds.

Scientific Research Applications

Chemistry: The compound is used as a building block in organic synthesis, particularly in the construction of more complex molecules. Biology: It has shown potential as a bioactive molecule, with studies investigating its effects on various biological pathways. Medicine: Research is ongoing to explore its therapeutic potential, including its use as an anti-inflammatory or anticancer agent. Industry: The compound is utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which 5-chloro-3-(3,5-dimethoxyphenyl)-1,2,4-oxadiazole exerts its effects involves interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to downstream effects on cellular processes.

Comparison with Similar Compounds

  • 5-Chloro-3-(2,3-dimethoxyphenyl)-1,2,4-thiadiazole

  • 3-Chloro-N-(3,5-dimethoxyphenyl)propanamide

Uniqueness: 5-Chloro-3-(3,5-dimethoxyphenyl)-1,2,4-oxadiazole stands out due to its specific structural features, which confer unique chemical and biological properties compared to similar compounds

Properties

IUPAC Name

5-chloro-3-(3,5-dimethoxyphenyl)-1,2,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9ClN2O3/c1-14-7-3-6(4-8(5-7)15-2)9-12-10(11)16-13-9/h3-5H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RVOCAEMKKUEUMS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1)C2=NOC(=N2)Cl)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

26903-90-2
Record name 5-chloro-3-(3,5-dimethoxyphenyl)-1,2,4-oxadiazole
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